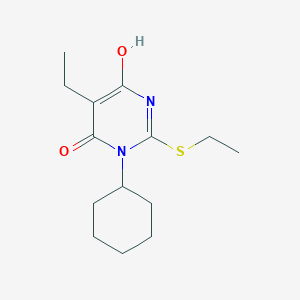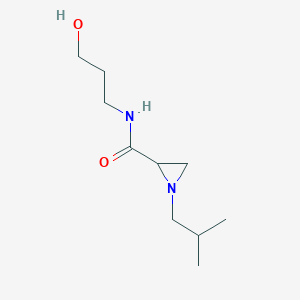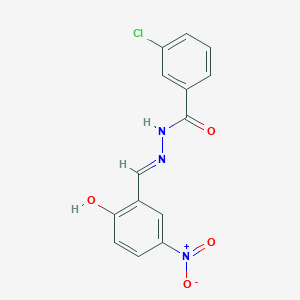
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is a synthetic compound that belongs to the class of pyrimidinones. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, it has been reported to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, which makes it suitable for use in a range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its pharmacological effects. Another area of research could involve investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. Finally, future research could explore the potential of this compound as a tool for studying the biology of cancer cells and viruses.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of cyclohexylamine, ethyl 2-chloroacetate, and ethyl mercaptan in the presence of a base such as potassium carbonate. The reaction mixture is heated at reflux temperature for several hours to obtain the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antitumor, and antiviral activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
3-cyclohexyl-5-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-11-12(17)15-14(19-4-2)16(13(11)18)10-8-6-5-7-9-10/h10,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWUJVCICEDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)



![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)